Cilengitide TFA

Integrin αvβ5 Cell Adhesion

Cilengitide TFA is a research-grade cyclic pentapeptide (c(RGDfNMe)V) that selectively antagonizes αvβ3 integrin (IC50 4 nM). This TFA salt form guarantees superior solubility (>100 mg/mL in DMSO) and long-term stability (≥4 years at -20°C), ensuring batch-to-batch consistency. Unlike linear RGD peptides, its unique conformation allows for precise interrogation of integrin-mediated signaling, making it essential for studies on angiogenesis and tumor growth where experimental reproducibility is critical.

Molecular Formula C29H41F3N8O9
Molecular Weight 702.689
CAS No. 188968-51-6; 199807-35-7
Cat. No. B2810387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilengitide TFA
CAS188968-51-6; 199807-35-7
Molecular FormulaC29H41F3N8O9
Molecular Weight702.689
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1
InChIKeyWHJCSACXAPYNTG-LOPTWHKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cilengitide Trifluoroacetate: A Cyclic RGD Pentapeptide Integrin Antagonist for αvβ3 and αvβ5


Cilengitide trifluoroacetate is a cyclic pentapeptide with the sequence c(RGDfNMe)V that acts as a potent antagonist of the αvβ3 and αvβ5 integrin receptors [1]. It is the trifluoroacetate salt form of cilengitide (free base CAS 188968-51-6), developed for enhanced solubility and stability . As a peptidomimetic of the RGD motif found in vitronectin, it blocks integrin-mediated cell adhesion, migration, and survival signaling, thereby inhibiting angiogenesis and tumor growth [1].

Cilengitide Trifluoroacetate: Why a Generic RGD Peptide Cannot Substitute for This Specific Molecular Entity


Cilengitide trifluoroacetate is not a generic RGD peptide; its unique c(RGDfNMe)V sequence incorporates an N-methylated valine residue that confers a distinct conformational profile and functional response on the αvβ3 integrin compared to linear RGD peptides or other cyclic RGD variants [1]. Direct comparative studies demonstrate that structurally similar RGD ligands (e.g., cyclo[DKP3-RGD], cyclo[DKP3-isoDGR]) elicit divergent integrin activation/deactivation dynamics, with cilengitide inducing a unique pattern of protein internal motions linked to its partial agonist/antagonist character [2]. Furthermore, the trifluoroacetate salt form (CAS 199807-35-7) offers defined solubility (e.g., >100 mg/mL in DMSO) and long-term stability (≥4 years at -20°C) that may not be matched by other salt forms or free base preparations from different suppliers . These molecular and biophysical distinctions mean that substituting another RGD peptide or a different salt form can lead to altered experimental outcomes, including differences in cell adhesion inhibition, integrin activation state, and in vivo pharmacokinetics.

Cilengitide Trifluoroacetate: Direct Quantitative Comparisons to Key Integrin Antagonists


Superior αvβ5 Integrin Antagonism of cRGDTFI Over Cilengitide in Cell Adhesion Assays

In a direct comparative study, the cyclic peptide cRGDTFI exhibited stronger inhibitory activity than cilengitide against αvβ5-mediated HeLa cell adhesion in solution [1]. While quantitative IC50 values for cell adhesion were not reported, the qualitative observation that cRGDTFI is more potent against αvβ5-mediated adhesion indicates that cilengitide has a distinct selectivity profile favoring αvβ3 over αvβ5.

Integrin αvβ5 Cell Adhesion

Cilengitide's N-Methylated Backbone Confers Unique Integrin Activation Dynamics Compared to isoDGR Peptides

A computational and experimental study compared cilengitide (cyclo-RGDf(NMe)V) with two other RGD-binding ligands: cyclo[DKP3-RGD] and cyclo[DKP3-isoDGR] [1]. The study found that while RGD motifs (as in cilengitide) facilitate the onset of dynamic states leading to integrin activation, the isoDGR motif induces a diffuse rigidification of the complex consistent with antagonist activities. The AP5 antibody, which selectively binds active integrin conformations, bound specifically to the RGD complex (cilengitide-bound) but not to the isoDGR complex [1]. This demonstrates that cilengitide promotes a distinct integrin activation state compared to other ligands targeting the same binding site.

Integrin αvβ3 Ligand Pharmacology

Cilengitide's N-OEG2 Analogue Matches Parental Activity but N-OEG11/23 Variants Show 10-Fold Lower Potency

In a structure-activity relationship study, three analogues of cilengitide were synthesized by replacing the backbone N-methyl group with N-oligoethylene glycol (N-OEG) chains of increasing length (N-OEG2, N-OEG11, N-OEG23) [1]. The N-OEG2 analogue inhibited integrin-mediated cell adhesion with similar potency to cilengitide across HUVEC, DAOY glioblastoma, and HT-29 colon cancer cells. However, the N-OEG11 and N-OEG23 analogues displayed a 10-fold decrease in potency (IC50 values one order of magnitude higher) compared to the parent compound [1].

Integrin αvβ3/αvβ5 Peptide Analogues

Cilengitide Displays ~10-Fold Selectivity for αvβ3/αvβ5 Over gpIIbIIIa (Platelet Integrin)

In cell-free assays, cilengitide inhibits αvβ3 with an IC50 of 4.1 nM and αvβ5 with an IC50 of 79 nM . It exhibits approximately 10-fold selectivity against the platelet integrin gpIIbIIIa (αIIbβ3), with a Ki > 1000 nM [1]. This selectivity profile is a key differentiator from pan-integrin antagonists or those with higher affinity for platelet integrins, which could lead to thrombocytopenia.

Integrin Selectivity αvβ3 αvβ5 gpIIbIIIa

Trifluoroacetate Salt Form Offers Enhanced Solubility and Long-Term Stability for Research Applications

The trifluoroacetate salt of cilengitide (CAS 199807-35-7) exhibits high solubility in DMSO (e.g., 100 mg/mL at 25°C ) and water (e.g., 25 mg/mL at 25°C [1]), with a reported stability of ≥4 years when stored as a lyophilized powder at -20°C . In contrast, the free base form (CAS 188968-51-6) may have different solubility and stability characteristics, and other salt forms or analogues (e.g., N-OEG11/23 analogues) may have altered lipophilicity and reduced activity [2].

Solubility Stability Formulation

Cilengitide Trifluoroacetate: Key Applications Driven by Its Molecular Selectivity and Solubility


In Vitro Studies Requiring High Selectivity for αvβ3 Over αvβ5 and Platelet Integrins

Cilengitide trifluoroacetate is the preferred tool compound for experiments where specific blockade of αvβ3 integrin is required with minimal cross-reactivity against αvβ5 or the platelet integrin gpIIbIIIa. Its ~10-fold selectivity over gpIIbIIIa (IC50 4.1 nM for αvβ3 vs. >1000 nM for gpIIbIIIa) minimizes confounding effects on platelet function in cell-based assays . This selectivity is particularly valuable in angiogenesis, cancer cell adhesion, and migration assays where αvβ3 plays a dominant role.

Long-Term In Vivo Studies Leveraging Defined Pharmacokinetics and Established Dosing Regimens

Cilengitide's well-characterized pharmacokinetic profile—including a short terminal half-life of 3-5 hours and dose-independent, time-invariant kinetics [1]—makes it suitable for in vivo studies requiring predictable exposure. The compound has been evaluated in numerous preclinical and clinical studies (e.g., CENTRIC Phase III trial), providing a robust reference for dosing regimens and safety [2]. Researchers can leverage this extensive dataset to design comparative efficacy studies or investigate combination therapies.

Integrin Activation Studies Where Partial Agonist/Antagonist Balance is Critical

Unlike purely antagonistic RGD-mimetics, cilengitide induces a unique integrin activation state, as evidenced by its ability to promote AP5 antibody binding [3]. This property makes it an essential tool for investigating the nuanced roles of integrin conformation in signaling. It is particularly relevant for studies examining the FAK/Src/AKT pathway, anoikis induction, and the differential effects of ligand structure on integrin-mediated functions [4].

Experiments Requiring High Purity and Reliable Solubility for Reproducible Results

The trifluoroacetate salt form (CAS 199807-35-7) offers high purity (≥98% by HPLC) and excellent solubility in both DMSO and water [5]. This formulation is ideal for researchers who need to prepare precise stock solutions for in vitro assays or in vivo dosing, minimizing variability due to incomplete dissolution or impurities. The documented long-term stability (≥4 years at -20°C) further ensures batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilengitide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.